molecular formula C13H12FNO B3291157 [2-(3-Fluorophenoxy)phenyl]methanamine CAS No. 869945-29-9

[2-(3-Fluorophenoxy)phenyl]methanamine

Cat. No.: B3291157
CAS No.: 869945-29-9
M. Wt: 217.24 g/mol
InChI Key: AUOSSKULKZMAGD-UHFFFAOYSA-N
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Description

[2-(3-Fluorophenoxy)phenyl]methanamine (CAS: 869945-29-9) is a fluorinated aromatic amine featuring a benzene ring substituted with a methanamine (-CH2NH2) group at the 2-position and a 3-fluorophenoxy group (-O-C6H4-F) at the adjacent position. This compound is part of a broader class of bioactive scaffolds used in pharmaceutical and materials research.

Properties

IUPAC Name

[2-(3-fluorophenoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSSKULKZMAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Fluorophenoxy)phenyl]methanamine typically involves the reaction of 3-fluorophenol with benzylamine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the amine group.

Industrial Production Methods

Industrial production of [2-(3-Fluorophenoxy)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Fluorophenoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines with various functional groups.

Scientific Research Applications

[2-(3-Fluorophenoxy)phenyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(3-Fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-(3-Fluorophenoxy)phenyl]methanamine with structurally related compounds, focusing on molecular properties, substituent effects, and synthetic accessibility.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Notes
[2-(3-Fluorophenoxy)phenyl]methanamine 869945-29-9 C13H12FNO 217.24 (calculated) 2-position methanamine; 3-fluorophenoxy substituent Discontinued commercially; potential solubility challenges implied by limited NMR data .
[4-(3-Fluorophenoxy)phenyl]methanamine EN300-229880 C13H12FNO 218.12 4-position methanamine; 3-fluorophenoxy substituent Positional isomer of target compound; similar MW but distinct electronic profile .
{2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine Not provided C14H12F3NO 267.25 2-position methanamine; 4-(trifluoromethyl)phenoxy substituent Stronger electron-withdrawing CF3 group may enhance metabolic stability .
[2-(3-Fluorophenoxy)pyridin-3-yl]methanamine 953730-03-5 C12H11FN2O 218.23 Pyridine ring replaces benzene; 3-position methanamine; 3-fluorophenoxy substituent Heteroaromatic core alters solubility and binding affinity compared to benzene analogs .
[2-(4-Fluorophenoxy)phenyl]methanamine 869945-30-2 C13H12FNO 217.24 (calculated) 2-position methanamine; 4-fluorophenoxy substituent Fluorine position on phenoxy ring modulates electronic effects and steric interactions .
{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine HCl 1262534-81-5 C14H15ClFNO 267.73 4-position methanamine; 3-fluorophenoxymethyl (-CH2-O-C6H4-F) substituent Hydrochloride salt improves crystallinity; methylene spacer increases flexibility .

Key Comparison Points:

Positional isomers like [4-(3-fluorophenoxy)phenyl]methanamine differ in amine placement, altering hydrogen-bonding capabilities and steric interactions .

Aromatic Core Modifications: Replacing benzene with pyridine ([2-(3-fluorophenoxy)pyridin-3-yl]methanamine) introduces nitrogen heteroatoms, which can affect solubility (via polarity) and metal-binding properties .

Functional Group Variations: The hydrochloride salt of {4-[(3-fluorophenoxy)methyl]phenyl}methanamine improves crystallinity and handling, a common strategy for amines with poor solubility .

Biological Activity

[2-(3-Fluorophenoxy)phenyl]methanamine is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : [2-(3-Fluorophenoxy)phenyl]methanamine
  • CAS Number : 869945-29-9
  • Molecular Formula : C13H12FNO
  • Molecular Weight : 219.24 g/mol

This compound features a fluorinated phenoxy group attached to a phenyl ring, which is further linked to a methanamine functional group. The presence of the fluorine atom may enhance its biological activity by influencing lipophilicity and receptor interactions.

Antimicrobial Activity

Research indicates that [2-(3-Fluorophenoxy)phenyl]methanamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL
Streptococcus pneumoniae18 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of [2-(3-Fluorophenoxy)phenyl]methanamine has been explored in various cancer cell lines. In a study comparing its efficacy against breast cancer cells (MCF-7), the compound showed promising results.

Cell Line IC50 (µM)
MCF-712.5
HepG215.0
PC310.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The biological activity of [2-(3-Fluorophenoxy)phenyl]methanamine is believed to involve interactions with specific molecular targets:

  • Receptor Binding : The fluorinated phenoxy group may enhance binding affinity to certain receptors, modulating their activity.
  • Enzyme Inhibition : The methanamine component can interact with enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of [2-(3-Fluorophenoxy)phenyl]methanamine against clinical isolates. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, enhancing their effectiveness.

Research on Anticancer Properties

In another study reported in Cancer Research, researchers investigated the effects of [2-(3-Fluorophenoxy)phenyl]methanamine on MCF-7 cells. The findings revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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